PKR-IN-C51

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

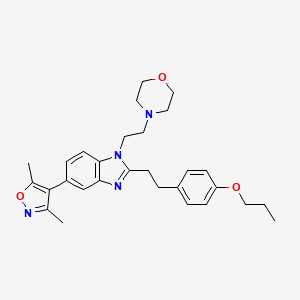

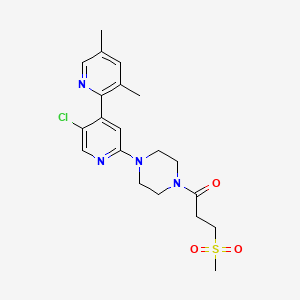

PKR-IN-C51, also known as compound 51, is an ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). It has an IC50 of 9 μM and inhibits intracellular PKR activation in a dose-dependent manner in primary mouse macrophages .

Synthesis Analysis

The synthesis of PKR-IN-C51 involves computer-aided drug-discovery tools. Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations . One of these compounds showed anti-apoptotic properties . The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism .Molecular Structure Analysis

The molecular weight of PKR-IN-C51 is 367.45. Its chemical formula is C23H21N5 . The exact mass is 367.18 . The elemental analysis shows that it contains 75.18% Carbon, 5.76% Hydrogen, and 19.06% Nitrogen .Chemical Reactions Analysis

PKR-IN-C51 is an ATP-competitive inhibitor. It competes with ATP to bind to the PKR, thereby inhibiting the activation of PKR .Physical And Chemical Properties Analysis

PKR-IN-C51 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .Applications De Recherche Scientifique

PKR and Apoptosis

The double-stranded RNA-dependent protein kinase (PKR) is known for its role in viral pathogenesis, cell growth, and differentiation, and is considered a tumor suppressor gene. A study by Srivastava, Kumar, and Kaufman (1998) highlighted PKR's novel requirement in stress-induced apoptosis mediated through the phosphorylation of eukaryotic translation initiation factor 2 (eIF-2α). They discovered that overexpression of wild-type PKR was sufficient to induce apoptosis, correlating with increased phosphorylation of eIF-2α, PKR's primary physiological substrate (Srivastava et al., 1998).

PKR in Cell Transformation

Donzé et al. (1995) found that expression of a dominant negative PKR mutant caused malignant transformation of NIH 3T3 cells. This transformation was linked to the reduction of eIF-2 alpha phosphorylation, indicating a critical role of this phosphorylation in controlling cell proliferation (Donzé et al., 1995).

Structural Insights into PKR Activation

Dar, Dever, and Sicheri (2005) provided structural insights into PKR activation, demonstrating how eIF2α binds to PKR and the importance of PKR dimerization and autophosphorylation for its activation and eIF2α substrate recognition. This study offers a deeper understanding of PKR's regulatory mechanisms (Dar et al., 2005).

PKR in Translation Inhibition and Apoptosis

Saelens, Kalai, and Vandenabeele (2001) reported that PKR is proteolyzed early in apoptosis, leading to eIF2-α phosphorylation and translation inhibition. This finding provides a link between PKR activation and the early stages of apoptosis, highlighting its role in cellular response mechanisms (Saelens et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . Given the association of PKR with PTEN and the Fanconi complex, these results indicate that PKR likely has other previously unrecognized roles in nuclear signaling that may contribute to leukemic development .

Propriétés

Numéro CAS |

1314594-23-4 |

|---|---|

Nom du produit |

PKR-IN-C51 |

Formule moléculaire |

C23H21N5 |

Poids moléculaire |

367.45 |

Nom IUPAC |

N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |

Clé InChI |

IDAWNFCAFDXMER-UHFFFAOYSA-N |

SMILES |

CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PKR-IN-C51; PKR IN C51; PKRINC51; PKR-inhibitor-C51; PKR inhibitor C51; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)

![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)